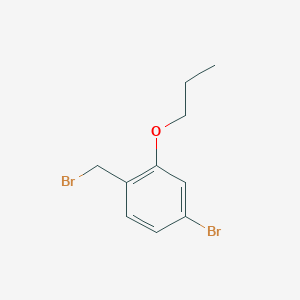

4-Bromo-1-(bromomethyl)-2-propoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from brominated intermediates is detailed, highlighting a practical synthetic procedure starting from benzene . Another paper discusses the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the formation of succinic acid derivatives . The bromination of 1,4-dimethoxy-2,3-dimethylbenzene and subsequent conversion into sulfur-functionalized benzoquinones is also explored .

Molecular Structure Analysis

Several papers provide insights into the molecular structure of brominated benzene derivatives. The crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were determined by X-ray diffraction, revealing different conformations and packing motifs . The molecular conformation and vibrational spectra of 1-bromo-2,3,5,6-tetramethylbenzene were investigated theoretically, showing a high agreement between DFT calculations and X-ray diffraction .

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated benzene derivatives. Aryl radical cyclization with alkyne followed by tandem carboxylation is one such reaction, leading to the construction of complex molecular skeletons . The NBS bromination of dimethoxy-dimethylbenzene and subsequent reactions to produce sulfur-containing quinone derivatives is another example .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are discussed in several papers. The solvates of brominated benzene derivatives exhibit different crystal structures and solvation patterns . The spectroscopy and crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene are presented, with the compound showing two stable crystalline phases and detailed molecular conformation . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and intermolecular interactions .

Scientific Research Applications

Organic Synthesis and Functional Materials

Regioselective Bromination and Sulfur-functionalized Benzoquinones : The study of bromination reactions, as exemplified by the synthesis of sulfur-containing quinone derivatives from brominated precursors, showcases the utility of brominated compounds in constructing complex molecular architectures. Such methodologies enable the introduction of functional groups critical for the development of pharmaceuticals and advanced materials (Aitken et al., 2016).

Hyperbranched Polymers : The self-condensation of bromomethyl-substituted benzenes has been leveraged to synthesize hyperbranched polyethers, illustrating the role of brominated intermediates in polymer science. These polymers, characterized by their high molecular weight and functional groups, find applications in coatings, adhesives, and as modifiers for material properties (Uhrich et al., 1992).

Crystal Structure Analysis : The determination of crystal structures of bromo- and bromomethyl-substituted benzenes facilitates understanding of molecular interactions and packing motifs in solid states. This information is crucial for the design of materials with specific physical properties, including optical and electronic characteristics (Jones et al., 2012).

Methodological Developments

Phase-Transfer Catalysis : Studies on the synthesis of nitro aromatic ethers under phase-transfer catalysis conditions underscore the versatility of brominated compounds in facilitating nucleophilic substitutions. This approach is instrumental in producing key intermediates for pharmaceuticals and agrochemicals with enhanced efficiency (Harikumar & Rajendran, 2014).

Polymer Synthesis : The use of brominated initiators in the synthesis of block copolymers exemplifies the importance of brominated compounds in "living" radical polymerization techniques. Such strategies enable the precise control over polymer architectures, significantly benefiting materials engineering (Miura et al., 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h3-4,6H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMWXYVWWCGNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(bromomethyl)-2-propoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)